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Compound of Interest

3-Nitrophenyl b-D-
Compound Name: .
galactopyranoside

Cat. No.: B1293932

Application Note & Protocol

High-Throughput Screening for Modulators of -
Galactosidase Activity Using a Chromogenic ONPG-
Based Assay

Abstract

The enzymatic activity of B-galactosidase (3-gal) serves as a robust and widely adopted
reporter system in numerous biological assays. Its ability to hydrolyze specific substrates to
produce a detectable signal is fundamental to applications ranging from reporter gene analysis
in yeast two-hybrid systems to high-throughput screening (HTS) for enzyme inhibitors.[1] This
document provides a comprehensive guide to the principles and execution of a colorimetric
HTS assay using o-nitrophenyl-3-D-galactopyranoside (ONPG) as a substrate. We will detail
the underlying biochemical reaction, provide validated, step-by-step protocols for both enzyme
inhibitor screening and cell-based reporter assays, and discuss critical parameters for
optimization and troubleshooting. The protocols are designed to be readily adaptable to a 96-
well or 384-well format, enabling the rapid and quantitative assessment of large compound
libraries.

Principle of the ONPG Assay

The ONPG assay is a quantitative method to measure the enzymatic activity of (3-
galactosidase.[1] The core of the assay relies on ONPG, a synthetic lactose analog that acts as
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a chromogenic substrate for the enzyme.[2]

Biochemical Reaction: (3-galactosidase catalyzes the hydrolysis of the [3-galactoside bond in
the colorless ONPG molecule.[3][4] This cleavage event yields two products: galactose and o-
nitrophenol.[5][6] While ONPG and galactose are colorless, the o-nitrophenol product,
particularly under alkaline conditions, exhibits a distinct yellow color.[2][3][5] The intensity of
this yellow color is directly proportional to the amount of o-nitrophenol produced, which in turn
corresponds to the level of 3-galactosidase activity.[7] The absorbance of the resulting solution
can be accurately quantified using a spectrophotometer or microplate reader at a wavelength
of approximately 405-420 nm.[1][8][9]

This simple, colorimetric readout makes the ONPG assay exceptionally well-suited for HTS
applications.
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Caption: General workflow for an ONPG-based HTS inhibition assay.
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Detailed Protocols
Protocol 1: In Vitro B-Galactosidase Inhibition Assay

(HTS)

This protocol is optimized for a 96-well format to screen for inhibitors of purified (3-

galactosidase.

4.1. Materials and Reagents

Reagent

Stock
Concentration

Working
Concentration

Buffer/Solvent

B-Galactosidase (E.

coli)

1000 U/mL

0.25-1.0 U/mL

Z-Buffer

ONPG

4 mg/mL (or 13.2 mM)

0.8 mg/mL (or 2.6
mM)

Z-Buffer

Naz2HPO4, NaH2POa,

KCI, MgSOa, B-
Z-Buffer (1X), pH 7.0 1X 1X _
mercaptoethanol in
ddH20 [10]
Test Compounds 10 mM 1-100 uM (final) DMSO
Positive Control ]
10 mM (e.g., PETG) 100 pM (final) DMSO

(Inhibitor)

Stop Solution

1M

0.5 M (final)

Naz2COs in ddH20

Rationale:Z-buffer is a standard, optimized buffer for 3-galactosidase activity, providing the

necessary pH and ionic cofactors (Mg?*) for optimal enzyme function. A stop solution (sodium

carbonate) raises the pH, which simultaneously halts the enzymatic reaction and maximizes

the molar absorptivity of the o-nitrophenol product, thereby enhancing signal intensity. [1] 4.2.

Assay Plate Setup

It is critical to design the plate map to include all necessary controls for data validation.
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Well Type

Reagent 1 (50
ML)

Reagent 2 (25
ML)

Reagent 3 (25
ML)

Purpose

Blank

Z-Buffer

Z-Buffer

ONPG Solution

Measures
absorbance of
substrate alone;
corrects for

background.

Negative Control
(100% Activity)

Z-Buffer + 1%
DMSO

[-Galactosidase

Solution

ONPG Solution

Defines the
maximum signal
(uninhibited

enzyme activity).

Positive Control
(0% Activity)

Positive Inhibitor
(e.g., PETG)

B-Galactosidase

Solution

ONPG Solution

Defines the
minimum signal
(fully inhibited

enzyme).

Test Compound

Test Compound
in Z-

B-Galactosidase

Solution

ONPG Solution

Measures the
effect of the test

compound on

Buffer/DMSO .
enzyme activity.

Expert Tip:Always run controls in triplicate or quadruplicate to ensure statistical significance
and to calculate the Z'-factor, a measure of assay quality. A Z'-factor between 0.5 and 1.0
indicates an excellent assay suitable for HTS.

4.3. Step-by-Step Procedure

e Compound Plating: Add 50 uL of the appropriate solutions (Test Compound, Control
Inhibitors, or Z-Buffer with DMSO for controls) to the designated wells of a clear, flat-bottom

96-well plate.

o Enzyme Addition: Add 25 pL of the [3-galactosidase working solution to all wells except the
‘Blank’ wells.
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e Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate for 15 minutes
at 37°C.

o Rationale: This step allows any potential inhibitors to bind to the enzyme before the
substrate is introduced, which is crucial for identifying competitive and non-competitive
inhibitors.

o Reaction Initiation: Add 25 uL of the ONPG working solution to all wells to initiate the
reaction. The total volume should be 100 pL.

o Kinetic Measurement (Recommended): Immediately place the plate in a microplate reader
pre-heated to 37°C. Measure the absorbance at 420 nm every 30-60 seconds for 15-30
minutes. The rate of reaction (Vmax) is determined from the slope of the linear portion of the
absorbance vs. time curve. [8]6. Endpoint Measurement (Alternative): If a kinetic reading is
not possible, incubate the plate at 37°C for a fixed period (e.g., 30 minutes). The incubation
time should be optimized to ensure the absorbance of the negative control is within the linear
range of the reader (typically 0.5-1.5). [11]7. Stop Reaction (for Endpoint): Add 100 pL of 1 M
Na2COs Stop Solution to each well. Mix gently.

o Data Acquisition (for Endpoint): Read the final absorbance at 420 nm.

4.4. Data Analysis

The percentage of inhibition for each test compound is calculated as follows:

% Inhibition = [1 - (Abs_Test - Abs_Blank) / (Abs_Negative - Abs_Blank)] * 100

Where:

e Abs_Test is the absorbance of the well with the test compound.

o Abs_Negative is the average absorbance of the negative control wells (100% activity).

e Abs_Blank is the average absorbance of the blank wells.

Protocol 2: Cell-Based Reporter Assay
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This protocol is for measuring B-galactosidase activity from cultured cells (e.g., yeast or
mammalian) transfected with a lacZ reporter construct.

4.1. Additional Materials

o Cell Lysis Buffer (e.g., PopCulture Reagent or a buffer containing a mild detergent like Triton
X-100). [12]* Phosphate-Buffered Saline (PBS)

4.2. Step-by-Step Procedure

o Cell Culture: Grow cells in a 96-well plate and treat them with appropriate stimuli or
compounds.

e Cell Lysis: a. Remove the culture medium and wash the cells once with 100 uL of cold PBS.
b. Aspirate the PBS and add 50 pL of Cell Lysis Buffer to each well. c. Incubate at room
temperature for 10-15 minutes on a plate shaker to ensure complete lysis. Alternatively, use
freeze-thaw cycles. [13] * Rationale: Efficiently lysing the cells is critical to release the
intracellular B-galactosidase into the buffer where it can access the ONPG substrate. [12]3.
Assay: a. Transfer 20 pL of the cell lysate from each well to a new, clear 96-well plate. b. Add
80 pL of pre-warmed Z-Buffer containing ONPG (final concentration 0.8 mg/mL) to each well.

e Incubation and Measurement: Follow steps 5-8 from the in vitro protocol (Protocol 1).

o Data Normalization: It is essential to normalize the [3-galactosidase activity to the total
protein concentration or cell number in each well to account for variations in cell viability or
proliferation. This can be done using a parallel protein assay (e.g., BCA assay). [13]

Assay Optimization and Troubleshooting

To ensure the reliability and robustness of the HTS assay, several parameters should be
optimized.
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Parameter

Optimization Rationale

Troubleshooting Tip

Enzyme Conc.

The enzyme concentration
should be adjusted to yield a
robust signal within a
reasonable time frame without

rapidly depleting the substrate.
[8]

Problem: Signal too low or too
high. Solution: Titrate the
enzyme concentration to
achieve a final absorbance of

~1.0 in the negative control.

ONPG Conc.

The ONPG concentration
should ideally be at or near the
Michaelis constant (Km) to
ensure the reaction rate is
sensitive to inhibitors. For E.
coli B-gal, the Km for ONPG is
~0.24 mM. [8]

Problem: Assay is insensitive
to weak inhibitors. Solution:
Lower the ONPG
concentration towards the Km

value.

Incubation Time

The time should be long
enough for sufficient color
development but short enough
to remain in the linear phase of

the reaction.

Problem: Reaction plateaus
too quickly. Solution: Reduce
incubation time or enzyme

concentration.

B-galactosidase has an optimal

pH of ~7.0-7.5 and is active at

Problem: Low overall signal.
Solution: Verify the pH of all

pH and Temp. o buffers and check the
37°C. [14][15]Deviations can )
o o incubator/plate reader
significantly reduce activity.
temperature. [13]
_ _ Problem: Low activity in all test
High concentrations of DMSO )
wells. Solution: Ensure the
(the solvent for most ) )
DMSO Tolerance o o final DMSO concentration does
compound libraries) can inhibit
o not exceed 1-2%. Run a
enzyme activity. o
DMSO titration curve.
Conclusion

The ONPG-based assay for [3-galactosidase activity is a powerful, cost-effective, and highly

adaptable tool for high-throughput screening. Its simple colorimetric readout and robust nature
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make it suitable for a wide range of applications in drug discovery and molecular biology. By

following the detailed protocols and paying close attention to control implementation and

parameter optimization, researchers can generate high-quality, reproducible data for the

identification of novel enzyme modulators or the quantitative analysis of gene expression.

References

Microbe Online. (2015, February 6). ONPG (B-galactosidase) Test: Principle, Procedure and
Results. [Link]

Biology LibreTexts. (2024, October 21). 21: ONPG Assay. [Link]

Microbiology Info.com. (2022, August 10). ONPG Test - Principle, Procedure, Uses and
Interpretation. [Link]

Microbe Notes. (2023, March 31). ONPG Test- Principle, Procedure, Results, Uses. [Link]
ONPG - Test. (2024, July 7). ONPG Test. [Link]

NIH National Library of Medicine. (2017). Kinetic studies on exploring lactose hydrolysis
potential of B galactosidase extracted from Lactobacillus plantarum HF571129. [Link]

CCYJ.org. (n.d.). O Nitrophenyl Beta D Galactopyranoside. [Link]

Agilent. (n.d.). Kinetic Analysis of R-Galactosidase Activity using PowerWave HT Microplate
Spectrophotometer and Gen5 Data Analysis Software. [Link]

OpenWetWare. (n.d.). Beta-galactosidase Kinetics. [Link]
Freeman, S. (n.d.). Properties of 3-Galactosidase. [Link]

Slonczewski, J. L., & Foster, J. W. (2003). High-throughput [3-galactosidase assay for
bacterial cell-based reporter systems. BioTechniques, 34(2), 412-416. [Link]

Biocompare. (n.d.). ONPG. [Link]

ResearchGate. (n.d.). Figure 2. Optimization of the test method to measure inhibition of....
[Link]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://microbeonline.com/onpg-beta-galactosidase-test-principle-procedure-results/
https://bio.libretexts.org/Learning_Objects/Worksheets/Case_Studies/Book%3A_The_Case_of_the_Thirsty_Traveler_(Ende)/21%3A_ONPG_Assay
https://microbiologyinfo.com/onpg-test/
https://microbenotes.com/onpg-test/
https://paramedicsworld.com/biochemical-tests/onpg-test-principle-procedure-results-interpretation/medical-paramedical-studynotes
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5449379/
https://ccyj.org/index.php/p/o-nitrophenyl-beta-d-galactopyranoside-a-versatile-tool-in-biochemical-research-240118-230224-11802.html
https://www.agilent.com/cs/library/applications/biotek/kinetic_analysis_of_b-galactosidase_activity_app_note.pdf
https://openwetware.org/wiki/Beta-galactosidase_Kinetics
https://www.bio.davidson.edu/people/midorcas/courses/bio111/labman/lab6bgal.html
https://www.future-science.com/doi/pdf/10.2144/03342tr04
https://www.biocompare.com/Protein-Biochemistry/Substrates/2565-ONPG/
https://www.researchgate.net/figure/Optimization-of-the-test-method-to-measure-inhibition-of-b-galactosidase-activity-A_fig2_265930263
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Taylor & Francis. (n.d.). ONPG — Knowledge and References. [Link]

» Royal College of Pathologists. (2021, December 3). UK Standards for Microbiology
Investigations - ONPG (-Galactosidase) test. [Link]

e Mackli, N., & Auerbach, D. (2004). Quantitative [3-galactosidase assay suitable for high-
throughput applications in the yeast two-hybrid system. BioTechniques, 36(5), 872-876.
[Link]

o NIH National Library of Medicine. (2019, February 20). Production Optimization of an Active
-Galactosidase of Bifidobacterium animalis in Heterologous Expression Systems. [Link]

» NIH National Library of Medicine. (2018, October 11). Effective detection of biocatalysts with
specified activity by using a hydrogel-based colourimetric assay — -galactosidase case
study. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. bio.libretexts.org [bio.libretexts.org]

e 2. microbenotes.com [microbenotes.com]

3. microbiologyinfo.com [microbiologyinfo.com]
e 4. biology.kenyon.edu [biology.kenyon.edu]

e 5. ONPG (B-galactosidase) Test: Principle, Procedure and Results « Microbe Online
[microbeonline.com]

e 6. uyirgene.com [uyirgene.com]

o 7. Effective detection of biocatalysts with specified activity by using a hydrogel-based
colourimetric assay — 3-galactosidase case study - PMC [pmc.ncbi.nim.nih.gov]

8. agilent.com [agilent.com]

9. biocompare.com [biocompare.com]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.taylorfrancis.com/knowledge/engineering-and-technology/biomedical-engineering/onpg
https://www.rcpath.org/uploads/assets/f5a02241-76c2-47f2-88771032e3e576cb/TP-24.pdf
https://www.researchgate.net/publication/8447883_Quantitative_b-galactosidase_assay_suitable_for_high-throughput_applications_in_the_yeast_two-hybrid_system
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6406900/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6181313/
https://www.benchchem.com/product/b1293932?utm_src=pdf-custom-synthesis
https://bio.libretexts.org/Bookshelves/Biotechnology/Encyclopedia_of_Biological_Methods_(Mattaini)/21%3A_ONPG_Assay
https://microbenotes.com/o-nitrophenyl-%CE%B2-d-galactopyranoside-onpg-test/
https://microbiologyinfo.com/onpg-test/
https://biology.kenyon.edu/courses/biol10/110pdfs/15bgal.pdf
https://microbeonline.com/onpg-test-galactosidase-principle-procedure-results/
https://microbeonline.com/onpg-test-galactosidase-principle-procedure-results/
https://uyirgene.com/nexus/f/onpg---test?blogcategory=Microbiology+
https://pmc.ncbi.nlm.nih.gov/articles/PMC6181394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6181394/
https://www.agilent.com/cs/library/applications/kinetic-analysis-of-%C3%9F-galactosidase-activity-5994-2656EN-agilent.pdf
https://www.biocompare.com/26021-ONPG-Substrates/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 10. rpdata.caltech.edu [rpdata.caltech.edu]

e 11. pdf.benchchem.com [pdf.benchchem.com]

e 12. researchgate.net [researchgate.net]

e 13. documents.thermofisher.com [documents.thermofisher.com]

e 14, Kinetic studies on exploring lactose hydrolysis potential of 3 galactosidase extracted from
Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nim.nih.gov]

e 15. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [high-throughput screening using ONPG]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293932#high-
throughput-screening-using-onpg]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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